1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C₁₀H₁₉IO. It is characterized by the presence of an iodine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the iodination of a cyclopentane derivative. One common method includes the reaction of cyclopentanol with iodine in the presence of a suitable base. The reaction conditions often require a solvent such as acetone and may involve refluxing the mixture to ensure complete conversion.
Analyse Chemischer Reaktionen
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, facilitating nucleophilic substitution reactions. The molecular pathways involved are specific to the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared to other iodinated cyclopentane derivatives, such as:
1-Iodo-2-methoxycyclopentane: Similar in structure but with a methoxy group instead of a 3-methylbutan-2-yloxy group.
1-Iodo-2-ethoxycyclopentane: Contains an ethoxy group, making it less bulky compared to the 3-methylbutan-2-yloxy group.
1-Iodo-2-propoxycyclopentane: Features a propoxy group, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
Molekularformel |
C10H19IO |
---|---|
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
1-iodo-2-(3-methylbutan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19IO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
SJBUMASBTMCUHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC1CCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.